1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene
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Overview
Description
1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a chlorine atom and a 4-chlorobut-2-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-4-nitrobenzene with 4-chlorobut-2-en-1-ol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the chlorination of butadiene to produce 1,4-dichlorobut-2-ene, followed by a nucleophilic substitution reaction with 1-chloro-4-hydroxybenzene. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic compounds.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Phenolic compounds.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Scientific Research Applications
1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The specific pathways and molecular targets depend on the context of its application and the nature of the biological system.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-phenylbutane: Similar structure with a phenyl group instead of the 4-chlorobut-2-en-1-yloxy group.
1-Chloro-4-nitrobenzene: Contains a nitro group instead of the 4-chlorobut-2-en-1-yloxy group.
4-Phenylbutyl chloride: Similar structure with a phenyl group instead of the 4-chlorobut-2-en-1-yloxy group.
Uniqueness
1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene is unique due to the presence of both a chlorine atom and a 4-chlorobut-2-en-1-yloxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
113145-89-4 |
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Molecular Formula |
C10H10Cl2O |
Molecular Weight |
217.09 g/mol |
IUPAC Name |
1-chloro-4-(4-chlorobut-2-enoxy)benzene |
InChI |
InChI=1S/C10H10Cl2O/c11-7-1-2-8-13-10-5-3-9(12)4-6-10/h1-6H,7-8H2 |
InChI Key |
YKFRWBDJNMJPPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC=CCCl)Cl |
Origin of Product |
United States |
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